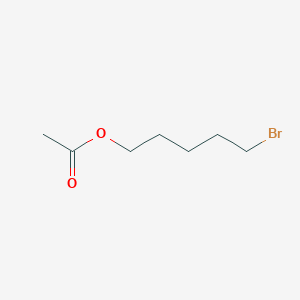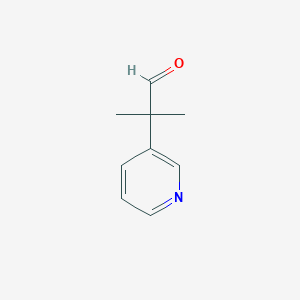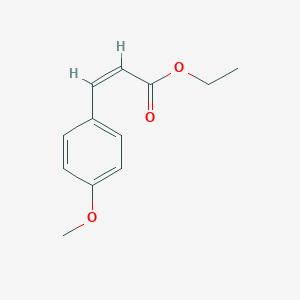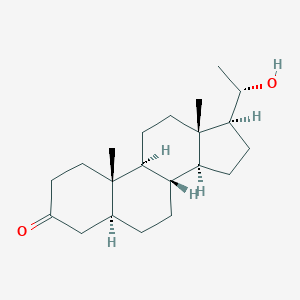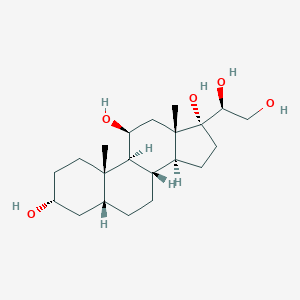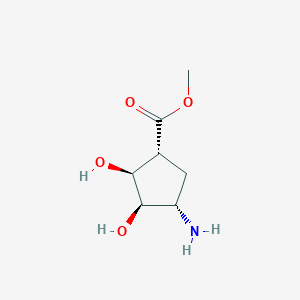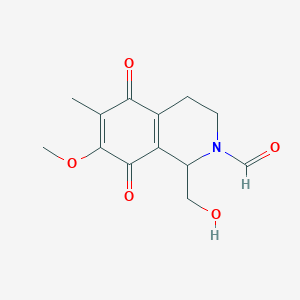
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Isoquinoline-2-carbaldehyde, 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-, and has a molecular formula of C14H13NO6.
Mécanisme D'action
The mechanism of action of 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has several biochemical and physiological effects. This compound has been shown to induce apoptosis or programmed cell death in cancer cells, which is a crucial mechanism for inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for research on 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. One potential direction is to investigate the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for cancer therapy. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Conclusion:
In conclusion, 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has shown great potential in various fields of scientific research. This compound has potent anti-cancer properties, anti-inflammatory and antioxidant properties, and has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the potential of this compound and to develop more efficient methods for synthesizing it.
Méthodes De Synthèse
The synthesis of 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be achieved through several methods. One of the most common methods involves the reaction between 1,2,3,4-tetrahydroisoquinoline and 2-bromoacetaldehyde dimethyl acetal in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
124909-66-6 |
|---|---|
Nom du produit |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO5/c1-7-11(17)8-3-4-14(6-16)9(5-15)10(8)12(18)13(7)19-2/h6,9,15H,3-5H2,1-2H3 |
Clé InChI |
AKLXGPSKKVZHDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
Synonymes |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquino line-2-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
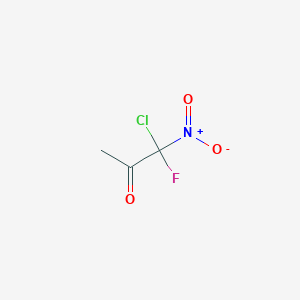
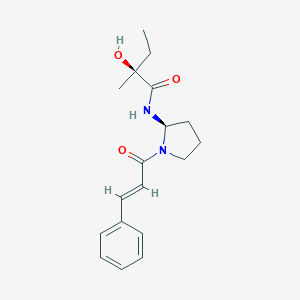
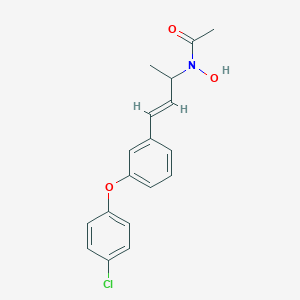
![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
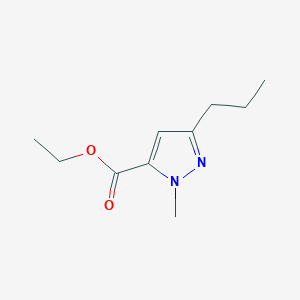
![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
